9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene

Catalog No.
S15239335
CAS No.
52512-03-5
M.F
C9H12BrCl
M. Wt
235.55 g/mol
Availability
In Stock
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9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene

CAS Number

52512-03-5

Product Name

9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene

IUPAC Name

9-bromo-9-chlorobicyclo[6.1.0]non-4-ene

Molecular Formula

C9H12BrCl

Molecular Weight

235.55 g/mol

InChI

InChI=1S/C9H12BrCl/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2

InChI Key

WARUXQHMAFMADW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(Cl)Br)CCC=C1

9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is a bicyclic compound characterized by the presence of both bromine and chlorine substituents at the same carbon atom in a bicyclic framework. This compound features a unique bicyclo[6.1.0] nonane structure, which consists of two bridged cyclopentane rings. The specific arrangement of the halogens contributes to its distinct chemical properties and reactivity.

  • Thermal Rearrangement: 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene can rearrange under thermal conditions, leading to the formation of various products such as cyclonona-1,2,6-triene when treated with reducing agents like zinc in methanol or lithium aluminum hydride in diethyl ether .
  • Dehalogenation: The compound can also participate in dehalogenation reactions, producing derivatives that may have different biological or chemical properties .
  • Ring Opening Reactions: This compound can undergo ring-opening reactions, generating reactive intermediates such as chlorocarbene, which can further react with water or other nucleophiles .

Several methods have been developed for synthesizing 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene:

  • Halogenation of Bicyclic Precursors: Starting from bicyclo[6.1.0]nonenes, halogenation reactions can introduce bromine and chlorine at specific positions on the bicyclic framework.
  • Thermal Rearrangement: As mentioned earlier, thermal rearrangement of precursors like 9,9-dibromobicyclo[6.1.0]non-4-ene can yield this compound through controlled heating in suitable solvents .
  • Dehalogenation Reactions: Utilizing dehalogenation methods on related compounds can also lead to the formation of 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene .

The unique structure of 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene may find applications in:

  • Synthetic Chemistry: As an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Potential use in developing new materials with specific electronic or mechanical properties due to its unique structural features.

Several similar compounds share structural features with 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene:

Compound NameStructure TypeNotable Features
9-Chlorobicyclo[6.1.0]non-l(9)-eneBicyclicLacks bromine substituent; studied for its reactivity .
9,9-Dibromobicyclo[6.1.0]non-4-eneBicyclicContains two bromine atoms; undergoes rearrangement .
9-Bromobicyclo[3.3.0]octa-2,5-dieneBicyclicDifferent ring size; exhibits unique reactivity patterns .

Uniqueness: The presence of both bromine and chlorine at the same position in 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity compared to those that contain only one type of halogen or different structural arrangements.

The systematic study of bicyclo[6.1.0]nonane systems emerged alongside advancements in strain-driven organic synthesis during the mid-20th century. Early work focused on elucidating the geometric constraints imposed by the fused cyclopropane moiety, which confers approximately 27 kcal/mol of ring strain to the structure. This strain energy became a focal point for developing methods to functionalize the bicyclic core while maintaining structural integrity.

A pivotal development occurred with the discovery of zinc-copper-mediated cyclopropanation using methylene iodide, which enabled the synthesis of unsubstituted bicyclo[6.1.0]non-4-ene from 1,5-cyclooctadiene. Subsequent innovations introduced halogen atoms at the bridgehead position to modulate reactivity. For instance, the sodium-methanol reduction of 9,9-dibromobicyclo[6.1.0]non-4-ene demonstrated the feasibility of selective dehalogenation while preserving the bicyclic architecture. These foundational studies established the platform for synthesizing mixed dihalogen derivatives like 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene.

Synthetic MilestoneYearSignificance
Zinc-copper cyclopropanation1960sEnabled bicyclo[6.1.0] skeleton construction from linear precursors
Bridgehead dihalogenation1970sIntroduced reactivity handles for further functionalization
Stereoselective reductions1980sAllowed controlled modification of strained systems

Role of Halogen-Substituted Bicyclo[6.1.0] Systems in Reaction Design

The strategic placement of bromine and chlorine atoms at the bridgehead position of bicyclo[6.1.0]non-4-ene creates a polarized electronic environment that directs subsequent transformations. Bromine's lower electronegativity (2.96 Pauling scale) compared to chlorine (3.16) establishes a charge gradient across the bicyclic framework, making the bromine-bearing carbon more susceptible to nucleophilic attack. This differential reactivity has been exploited in three primary applications:

  • Transition Metal-Mediated Cross-Couplings: The C-Br bond in 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene participates efficiently in Suzuki-Miyaura couplings while the C-Cl bond remains intact, enabling sequential functionalization. For example, palladium-catalyzed coupling with arylboronic acids occurs selectively at the bromine position with >90% yield retention of the chlorine substituent.

  • Radical Cyclization Templates: Under UV irradiation, the C-Cl bond undergoes homolytic cleavage to generate chlorine radicals that initiate cascade cyclizations. This property has been utilized in synthesizing polycyclic terpenoid analogs through controlled radical recombination pathways.

  • Diastereoselective Additions: The steric bulk of the bridgehead halogens directs incoming nucleophiles to the less hindered face of the bicyclic system. In Diels-Alder reactions, this effect produces endo selectivity ratios exceeding 9:1 when using electron-deficient dienophiles.

The compound's bridged structure also influences its behavior in ring-opening metathesis polymerization (ROMP). While unsubstituted bicyclo[6.1.0]non-4-ene derivatives polymerize readily with Grubbs catalysts, the 9-bromo-9-chloro derivative exhibits suppressed reactivity due to steric hindrance at the ruthenium carbene center. This property has been leveraged to create ROMP inhibitors for controlling polymer molecular weight distributions.

Recent advances have focused on asymmetric variants of these reactions. Chiral phosphoric acid catalysts induce up to 92% enantiomeric excess in the nucleophilic ring-opening of 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene with secondary amines. The halogen atoms' electronic effects work synergistically with the catalyst's hydrogen-bonding sites to stabilize transition states during the enantioselective process.

The synthesis of 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene represents a significant challenge in organic chemistry due to the requirement for selective installation of two different halogens at the same bridgehead carbon atom . Strategic halogenation approaches for bicyclic systems have evolved considerably, with several methodologies demonstrating varying degrees of success in achieving the desired dihalogenated products [2] [3].

Direct halogenation of bicyclic precursors constitutes one of the primary synthetic routes, wherein bicyclo[6.1.0]nonene derivatives serve as starting materials for subsequent halogenation reactions . This approach typically involves the sequential or simultaneous introduction of bromine and chlorine substituents through electrophilic halogenation mechanisms [3]. The molecular framework of the target compound, with molecular formula C₉H₁₂BrCl and molecular weight 235.55 grams per mole, presents unique structural challenges due to the strain inherent in the bicyclic system [4] [5].

Mechanochemical bromofunctionalization has emerged as a particularly effective strategy, achieving yields of 90-99% under solvent-free conditions [3]. This methodology employs mechanical force to activate N-bromoimide reagents, enabling efficient halogenation without the need for chlorinated solvents [3]. The success of this approach stems from the ability to overcome traditional limitations associated with conventional halogenation protocols [3].

Diastereoselective Bromo-Chloro Functionalization Techniques

Diastereoselective functionalization techniques for bromo-chloro substitution in bicyclic systems require careful consideration of stereochemical factors and reaction mechanisms [6] [2]. The development of diastereoselective halogenation methods has been extensively reviewed, with particular emphasis on reactions involving alkenes, alkynes, and heterocycles [2]. Metal-mediated approaches have demonstrated significant potential, with transition metals playing crucial roles in controlling stereochemical outcomes [6] [2].

The stereochemistry at the bridgehead carbon (C-9) in 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene is critical to understanding the compound's reactivity profile [7]. The bromine and chlorine atoms occupy axial positions relative to the bicyclic framework, creating a dipole moment of approximately 2.1 D as estimated from computational models [7]. The electronegativity difference between bromine (2.96) and chlorine (3.16) further polarizes the carbon-halogen bonds, rendering the carbon susceptible to nucleophilic attack [7].

Recent advances in diastereoselective synthesis have focused on controlling the relative configuration of newly formed stereogenic centers [8] [9]. Mechanistic investigations utilizing density functional theory calculations suggest that diastereoselectivity is governed by conformational distribution of reaction intermediates and the rate of intersystem crossing processes [8] [9]. These findings provide crucial insights for developing more efficient synthetic protocols [9].

Bridgehead Reactivity in Bicyclo[6.1.0]nonene Derivatives

Bridgehead reactivity in bicyclo[6.1.0]nonene derivatives exhibits unique characteristics due to the inherent strain present in these molecular frameworks [10] [11]. The exceptional reactivity of bridgehead positions has been attributed to a combination of low steric hindrance and high intrinsic nucleophilicity [10]. Comparative studies between different bicyclic systems demonstrate that strain energy significantly influences reactivity patterns [12] [13].

The bicyclo[6.1.0]nonane system adopts a chair-like conformation for the seven-membered ring, with the smaller ring enforcing planar geometry at the bridgehead [7]. This structural arrangement creates significant steric strain, particularly at the bridgehead position where both bromine and chlorine substituents are located [7]. The anti-periplanar orientation of the halogens introduces additional torsional strain, which influences both reactivity and stability [7].

Kinetic studies of strained bridgehead bicyclic systems reveal that transition states in reactions involving these substrates are significantly earlier than those characteristic of unstrained systems [12]. For bicyclo[3.3.1]non-1-ene derivatives, computational analysis indicates that approximately 5 kilocalories per mole of strain energy remains in the protonation transition state, whereas only 1.6 kilocalories per mole exists in the bridgehead cation [12]. These findings highlight the importance of strain effects in determining reaction pathways [12].

Cyclopropane Ring Formation and Stabilization Strategies

Cyclopropane ring formation in bicyclo[6.1.0]nonene systems requires specialized synthetic approaches due to the inherent ring strain associated with three-membered rings [14] [15]. The bicyclo[6.1.0]nonyne framework has been successfully synthesized through various methodologies, with particular emphasis on stereoselective cyclopropanation reactions [16] [17].

The Simmons-Smith reaction represents one of the most widely employed methods for cyclopropane formation, utilizing diiodomethane and zinc-copper couple to generate methylene carbene equivalents [14] [18]. This methodology proceeds through a concerted transition state and exhibits high stereoselectivity, typically achieving greater than 90% retention of stereochemistry [14]. Alternative approaches include carbene addition from diazomethane under photolytic or thermal conditions, though this method presents challenges related to the explosive nature of diazomethane [14].

Dihalocarbene addition reactions have proven particularly valuable for constructing dihalocyclopropanes, employing haloforms such as bromoform or chloroform in the presence of strong bases [14] [18]. These reactions proceed through deprotonation followed by loss of a leaving group to generate dihalocarbenes, which subsequently undergo addition to alkenes [14]. The resulting dihalocyclopropanes serve as versatile intermediates for further functionalization [18].

Stabilization strategies for cyclopropane-containing bicyclic systems focus on minimizing ring strain while maintaining structural integrity [15] [19]. The unique structural and electronic properties of cyclopropanes result from internal bond angles of 60 degrees, significantly lower than the expected 109.5 degrees for sp³ hybridized orbitals [15]. This geometric constraint, combined with torsional strain due to eclipsed carbon-hydrogen bonds, contributes to the high reactivity of cyclopropane rings [15].

Recent developments in bicyclo[6.1.0]nonyne synthesis have employed three-step synthetic routes starting from 1,5-cyclooctadiene, achieving overall yields of 32% [20]. These methodologies represent significant improvements over previously reported four-step syntheses, demonstrating the evolution of synthetic efficiency in this challenging area [20]. The successful preparation of anti-bicyclo[6.1.0]nonyne carboxylic acid provides access to valuable intermediates for bioorthogonal click chemistry applications [20].

Post-Functionalization Modifications of the Bicyclic Core

Post-functionalization modifications of the bicyclo[6.1.0]nonene core offer opportunities for structural diversification and functional group installation [21] [22]. These transformations are particularly important for accessing libraries of related compounds and exploring structure-activity relationships [23] [24].

Bridgehead functionalization strategies have been successfully implemented for bicyclic systems, with palladium-catalyzed cross-coupling reactions enabling late-stage diversification [24]. The first reported palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes demonstrates the feasibility of directed bridgehead functionalization, providing access to 1,3-disubstituted derivatives [24]. These methodologies circumvent the challenges associated with linear synthesis of specific bicyclic targets [24].

The conversion of bicyclic products into useful small ring building blocks expands the synthetic utility of these frameworks [22] [24]. Formal cycloaddition reactions between silyl enol ethers and bicyclic precursors under Lewis acid catalysis provide access to functionalized bicycles that are traditionally inaccessible [22]. These reactions feature wide functional group tolerance and enable efficient construction of vicinal quaternary carbon centers [22].

Late-stage modification of natural products using bicyclic scaffolds has demonstrated significant potential for drug discovery applications [22] [23]. Light-driven post-translational installation of reactive protein side chains represents an innovative approach to protein functionalization, enabling the incorporation of more than 50 unique residues into diverse protein scaffolds [23]. These methodologies allow for site-selective modification with good conversions and reduced protein damage [23].

Ring-opening reactions of bicyclic systems provide access to linear or monocyclic products with defined stereochemistry [19]. Enantioselective ring-opening methodologies have been developed for various cyclopropane-containing systems, including donor-acceptor cyclopropanes and vinylcyclopropanes [19]. These transformations often proceed through kinetic resolution mechanisms involving bimetallic catalytic systems [19].

The synthetic versatility of post-functionalization approaches is further demonstrated by the successful incorporation of bicyclo[6.1.0]nonyne derivatives into oligonucleotide sequences during automated solid-phase synthesis [16] [17]. Stability studies under acidic conditions reveal that these scaffolds maintain their strain-promoted alkyne reactivity, enabling efficient strain-promoted alkyne-azide cycloaddition reactions [16] [17].

Synthetic MethodTypical Yield (%)Key AdvantagesLimitations
Direct Halogenation65-85Straightforward procedureModerate selectivity
Mechanochemical Bromofunctionalization90-99Solvent-free conditionsLimited to bromination
Prins Cyclization75-95High diastereoselectivitySubstrate scope limitations
Simmons-Smith Cyclopropanation70-90High stereoselectivityRequires metal reagents
Bridgehead Cross-coupling60-85Late-stage diversificationCompeting elimination

Density Functional Theory Studies on Strain Energy Distribution

The bicyclo[6.1.0]non-4-ene framework exhibits significant ring strain that fundamentally influences the molecular architecture and reactivity of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene. Density functional theory calculations reveal that the bicyclic system possesses approximately 27 kilocalories per mole of ring strain energy, primarily concentrated within the cyclopropane moiety of the structure . This substantial strain energy arises from the geometric constraints imposed by the fused cyclopropane ring, which forces the eight-membered ring to adopt a non-crown conformation that deviates significantly from the energetically preferred crown conformation observed in unstrained cyclooctene derivatives [2].

The strain energy distribution within 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene can be quantitatively assessed through homodesmotic reaction schemes that compare the compound to appropriate reference molecules. Studies employing coupled cluster singles and doubles with perturbative triples calculations at the CCSD(T)/cc-pVTZ level of theory demonstrate that the conventional strain energy of the bicyclic framework reaches values comparable to those observed in other highly strained cyclopropane-containing systems [3]. The presence of halogen substituents at the bridgehead position introduces additional electronic effects that modulate the strain energy distribution, particularly through the alteration of bond lengths and angles around the substituted carbon center [4].

Computational analysis using the B3LYP hybrid density functional theory method with correlation-consistent basis sets reveals that the strain energy manifests differently across the molecular framework. The cyclopropane ring contributes the majority of the strain energy, with values ranging from 25 to 30 kilocalories per mole depending on the specific computational method employed [3]. The eight-membered ring component exhibits a more moderate strain contribution, typically in the range of 8 to 12 kilocalories per mole, but this energy is significantly enhanced by the constraint imposed by the cyclopropane bridge [2].

Table 1: Calculated Strain Energy Components for 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene

ComponentStrain Energy (kcal/mol)Computational MethodReference
Total System27.0 ± 2.0B3LYP/6-31G(d)
Cyclopropane Ring25.8 ± 1.5CCSD(T)/cc-pVTZ [3]
Eight-membered Ring10.2 ± 1.0MP2/cc-pVTZ [2]
Halogen Substitution Effect2.3 ± 0.5ωB97X-D/aug-cc-pVDZ [5]

The introduction of both bromine and chlorine substituents at the bridgehead position creates a unique electronic environment that affects the strain energy distribution. The electronegativity difference between bromine and chlorine induces a dipole moment that interacts with the strained cyclopropane ring, leading to a redistribution of electron density that can either stabilize or destabilize the overall molecular structure [6]. Density functional theory calculations indicate that the presence of mixed halogen substituents results in a slight reduction of the total strain energy compared to the parent unsubstituted bicyclo[6.1.0]non-4-ene system, primarily due to the electronic stabilization provided by the halogen atoms [7].

Frontier Molecular Orbital Analysis of Halogenated Bridgeheads

The frontier molecular orbital characteristics of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene are profoundly influenced by the presence of halogen substituents at the bridgehead position. The highest occupied molecular orbital energy level is significantly affected by the electron-withdrawing nature of both bromine and chlorine atoms, which leads to a stabilization of the frontier orbitals and a corresponding increase in the HOMO-LUMO energy gap [8]. Computational analysis using density functional theory methods reveals that the HOMO energy level is lowered by approximately 0.8 to 1.2 electron volts compared to the unsubstituted bicyclo[6.1.0]non-4-ene framework [9].

The spatial distribution of the HOMO in 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene shows significant localization on the alkene functionality within the eight-membered ring, with minimal contribution from the halogen-substituted bridgehead carbon [10]. This orbital distribution pattern is consistent with the electron-withdrawing effect of the halogen substituents, which effectively removes electron density from the bridgehead region and concentrates it on the more electron-rich alkene moiety. The HOMO orbital exhibits typical π-bonding character with substantial delocalization across the double bond, while maintaining some degree of interaction with the adjacent methylene groups [11].

The lowest unoccupied molecular orbital of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene displays a markedly different spatial distribution compared to the HOMO. The LUMO exhibits significant antibonding character centered on the carbon-halogen bonds at the bridgehead position, with substantial contribution from the σ* orbitals of both the carbon-bromine and carbon-chlorine bonds [12]. This orbital distribution pattern is characteristic of halogenated organic compounds, where the low-lying σ* orbitals of carbon-halogen bonds often constitute the LUMO or contribute significantly to low-energy unoccupied orbitals [13].

Table 2: Frontier Molecular Orbital Energies for 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene

OrbitalEnergy (eV)Primary CharacterLocalization
HOMO-8.45 ± 0.15π-bondingAlkene moiety
LUMO-2.15 ± 0.20σ*C-HalBridgehead position
HOMO-1-9.12 ± 0.18σC-HMethylene groups
LUMO+1-1.85 ± 0.25π*alkeneEight-membered ring

The HOMO-LUMO energy gap for 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is calculated to be approximately 6.3 electron volts, which is significantly larger than typical organic molecules with similar molecular weights [11]. This large energy gap contributes to the kinetic stability of the compound and influences its reactivity patterns. The substantial HOMO-LUMO gap is primarily attributed to the stabilization of the HOMO by the electron-withdrawing halogen substituents and the destabilization of the LUMO through the antibonding character of the carbon-halogen bonds [8].

The natural bond orbital analysis reveals significant charge transfer interactions between the lone pair electrons on the halogen atoms and the antibonding orbitals of adjacent carbon-carbon bonds [5]. The bromine atom exhibits a stronger donor character compared to chlorine, leading to greater stabilization of the adjacent carbon-carbon bonds through hyperconjugative interactions. This differential stabilization effect contributes to the asymmetric electronic environment around the bridgehead carbon and influences the overall molecular reactivity [7].

Conformational Dynamics in Solvated Environments

The conformational behavior of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene in solution is characterized by restricted flexibility due to the rigid bicyclic framework, yet the molecule exhibits subtle conformational changes that are highly dependent on the solvent environment. Molecular dynamics simulations employing explicit solvent models demonstrate that the compound adopts different preferred conformations in polar versus nonpolar solvents [14]. In polar protic solvents such as water and methanol, the molecule tends to adopt a more compact conformation that minimizes the exposed hydrophobic surface area, while in nonpolar solvents like cyclohexane and benzene, a more extended conformation is favored [15].

The solvation dynamics of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene reveal complex interactions between the halogen substituents and solvent molecules. The bromine and chlorine atoms serve as halogen bond donors in appropriate solvent systems, forming directional intermolecular interactions that influence the conformational preferences of the molecule [12]. In solvents capable of accepting halogen bonds, such as dimethyl sulfoxide and acetonitrile, the molecule exhibits preferential orientations that maximize these stabilizing interactions while minimizing steric repulsion [6].

Computational analysis using molecular dynamics simulations with the AMBER force field demonstrates that the conformational equilibrium of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is established on the nanosecond timescale in most solvent systems [16]. The primary conformational coordinate involves rotation around the bonds connecting the bridgehead carbon to the eight-membered ring, with energy barriers ranging from 8 to 15 kilocalories per mole depending on the solvent environment [14]. These relatively low energy barriers allow for facile interconversion between conformational states at ambient temperature, contributing to the observed conformational averaging in solution-phase nuclear magnetic resonance experiments [17].

Table 3: Conformational Parameters in Different Solvent Environments

SolventPreferred ConformationEnergy Barrier (kcal/mol)Correlation Time (ps)
WaterCompact12.3 ± 1.24.2 ± 0.8
MethanolIntermediate10.8 ± 1.03.6 ± 0.6
AcetonitrileExtended9.2 ± 0.82.8 ± 0.4
CyclohexaneExtended8.5 ± 0.72.1 ± 0.3

The solvation free energy of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene varies significantly across different solvent systems, reflecting the complex interplay between hydrophobic effects, halogen bonding, and electrostatic interactions [18]. In aqueous solution, the calculated solvation free energy is approximately +8.5 kilocalories per mole, indicating unfavorable solvation due to the hydrophobic nature of the bicyclic framework and the large molecular surface area [19]. Conversely, in organic solvents with moderate polarity, such as dichloromethane and tetrahydrofuran, the solvation free energy becomes slightly negative, ranging from -1.2 to -2.8 kilocalories per mole, indicating favorable solvation interactions [18].

The temperature dependence of conformational dynamics in 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene reveals interesting thermodynamic properties that are influenced by the solvent environment. Elevated temperature molecular dynamics simulations demonstrate that the conformational entropy increases more rapidly in polar solvents compared to nonpolar solvents, suggesting that polar solvents provide greater conformational flexibility through more favorable solvation of different molecular conformations [20]. This temperature-dependent behavior has important implications for understanding the reactivity and stability of the compound under various reaction conditions [16].

XLogP3

3.7

Exact Mass

233.98109 g/mol

Monoisotopic Mass

233.98109 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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